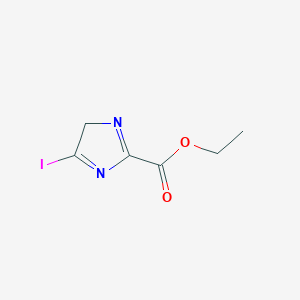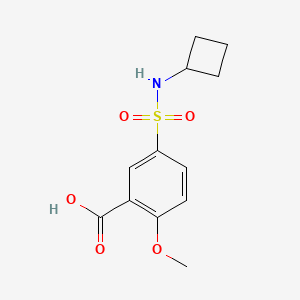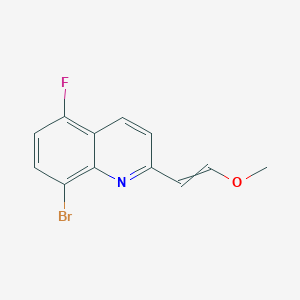![molecular formula C15H14N2O2 B13980506 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is a compound that features an indole moiety linked to a pyrrole-2,5-dione structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione typically involves the reaction of indole derivatives with appropriate pyrrole-2,5-dione precursors. One common method includes the use of Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety but differs in the attached functional groups.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with different substituents.
Uniqueness
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is unique due to its specific combination of the indole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-14(18)17(15(10)19)7-6-11-9-16-13-5-3-2-4-12(11)13/h2-5,8-9,16H,6-7H2,1H3 |
Clé InChI |
WISUQKXWLBIDAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)


![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)


![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)






